![molecular formula C25H15Cl4NO4 B1264991 2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
Descripción general
Descripción
2-[(2,6-dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid is a member of quinolines, a dichlorobenzene, a monocarboxylic acid and a carboxylic ester. It contains a 2,6-dichlorobenzoyl group. It derives from a rac-lactic acid.
Aplicaciones Científicas De Investigación
Carbonyl Reductase Inhibition
- Oximino(2,6-dichlorophenyl)acetonitrile, a compound related to the 2,6-dichlorobenzoyl group, has been shown to be a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in developing resistance to anticancer treatments and creating cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).
Antimicrobial Properties
- A series of sulfonamides bearing quinazolin-4(3H)ones, incorporating the 2,6-dichlorophenyl structure, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria and fungi (Patel et al., 2010).
Role in Advanced Oxidation Processes
- In studies related to wastewater treatment, derivatives of 2,4-dichlorophenoxyacetic acid, structurally similar to the query compound, were identified as intermediates in advanced oxidation processes using Fe3+/H2O2. These derivatives were explored for their potential in mineralizing pollutants (Sun & Pignatello, 1993).
Application in Herbicide Development
- Compounds structurally related to 2,6-dichlorophenyl have been used in the development of herbicides. For instance, the ethyl ester of DPX-Y6202, a compound with a similar structure, has been effective in preventing seed formation in certain plant species (Richardson et al., 1987).
Antitumor Activity
- The phenoxypropionic acid derivative XK469, which shares a structural resemblance with the query compound, has been effective in eradicating malignant cell types resistant to common antitumor agents. This derivative has shown promise in initiating autophagy in leukemia cells, an alternative to apoptosis in cancer treatment (Kessel et al., 2007).
Analytical Methods for Quality Control of Pharmaceuticals
- Analytical methods have been developed for quality control of active pharmaceutical ingredients among derivatives of quinoline-3-propanoic acids, which are structurally related to the query compound. These methods are crucial for ensuring the quality of new antimicrobial drugs (Zubkov et al., 2016).
Propiedades
Nombre del producto |
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid |
|---|---|
Fórmula molecular |
C25H15Cl4NO4 |
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorobenzoyl)oxy-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C25H15Cl4NO4/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(24(31)32)34-25(33)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32) |
Clave InChI |
RIBLCKIMIXLBMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)OC(=O)C4=C(C=CC=C4Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

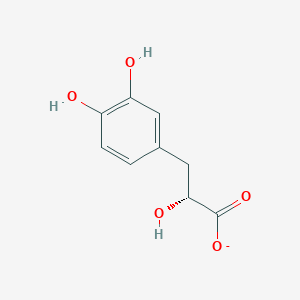
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

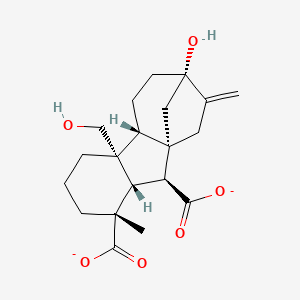
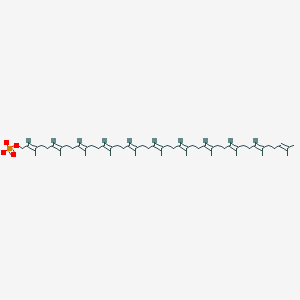
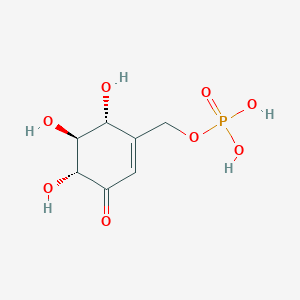
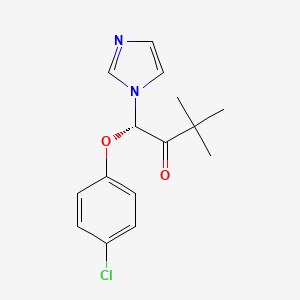


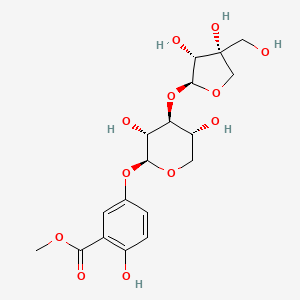
![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
![(1S,2S,4S,6R,7R,10S,11S)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1264930.png)
![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)
